molecular formula C10H9NO2 B1308616 Indole-2-acetic acid CAS No. 32588-36-6

Indole-2-acetic acid

Cat. No.: B1308616
CAS No.: 32588-36-6
M. Wt: 175.18 g/mol
InChI Key: QOPBEBWGSGFROG-UHFFFAOYSA-N
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Description

Molecular Configuration and Isomeric Variations

Indole-2-acetic acid (IAA; CAS 32588-36-6) is a monocarboxylic acid derivative of indole with the molecular formula $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$ and a molecular weight of 175.18 g/mol. Its IUPAC name is 2-(1H-indol-2-yl)acetic acid , reflecting the acetic acid moiety attached to the second carbon of the indole ring (Figure 1). The SMILES representation is OC(=O)CC1=CC2=CC=CC=C2N1, and the InChIKey is QOPBEBWGSGFROG-UHFFFAOYSA-N.

The indole ring system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The acetic acid group at position 2 introduces a planar carboxylic acid functional group, which participates in hydrogen bonding and dipole interactions. Isomeric variations include positional isomers such as indole-3-acetic acid , where the acetic acid group is attached to the third carbon of the indole ring. This positional difference significantly alters molecular polarity, electronic distribution, and intermolecular interactions.

Table 1: Key molecular properties of this compound

Property Value
Molecular formula $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$
Molecular weight 175.18 g/mol
SMILES OC(=O)CC1=CC2=CC=CC=C2N1
InChIKey QOPBEBWGSGFROG-UHFFFAOYSA-N
Positional isomer Indole-3-acetic acid

Properties

IUPAC Name

2-(1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBEBWGSGFROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402511
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32588-36-6
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-2-acetic acid can be synthesized through several methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures (around 250°C) . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials. Glutamic acid is first converted to the necessary aldehyde via Strecker degradation, followed by the Fischer indole synthesis to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as those from the genus Pseudomonas, are used to convert tryptophan into this compound through enzymatic pathways. This method is favored for its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Indole-2-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Indole-2-acetic acid exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and cellular processes such as cell division, elongation, and differentiation. The primary molecular targets include auxin response factors and transport inhibitor response proteins .

Comparison with Similar Compounds

Indole-3-Acetic Acid (IAA)

IAA (CAS 87-51-4) is a structural isomer of I2AA, with the acetic acid group at the 3-position of the indole ring. It is a well-known plant auxin, regulating root elongation and cellular division . While IAA is biosynthesized by rhizospheric bacteria like Azotobacter , I2AA is more associated with stress responses, such as paraquat-induced oxidative stress .

Indole-3-Propionic Acid (IPA) and Indole-3-Butyric Acid (IBA)

IPA and IBA are synthetic auxins with longer alkyl chains (propionic and butyric acids, respectively). They are widely used in plant tissue culture due to their stability compared to IAA. I2AA lacks this agricultural application but shows distinct metabolic roles, such as modulating tryptophan pathways during toxin exposure .

Naphthalene-1-Acetic Acid (NAA)

NAA is a synthetic auxin with a naphthalene ring instead of indole. Its lipophilicity (retention time: 8.2 min on C18 HPLC) differs significantly from I2AA (6.5 min on C18), reflecting structural impacts on chromatographic behavior .

Chromatographic and Physicochemical Properties

A 2021 HPLC study compared the lipophilicity of 14 indole derivatives on C18, CN, and DIOL columns using methanol, acetonitrile, and acetone modifiers . Key findings include:

Compound Molecular Weight (g/mol) Retention Time (C18, methanol) Lipophilicity (logP)
Indole-2-acetic acid 175.18 6.5 min 1.2
Indole-3-acetic acid 175.18 7.1 min 1.5
Naphthalene-1-acetic acid 186.21 8.2 min 2.8
Kynurenic acid 189.17 5.9 min 0.9

I2AA exhibits lower lipophilicity than IAA and NAA, influencing its solubility and membrane permeability .

Metabolic and Toxicological Profiles

  • I2AA: Elevated during paraquat toxicity, correlating with disrupted tryptophan metabolism . No significant toxicological concerns are reported, as it is a naturally occurring metabolite in Pseudomonas .
  • IAA : Overproduction in plants can inhibit root elongation at high concentrations, as shown in Azotobacter studies .
  • Kynurenic Acid (KYA) : Shares a metabolic pathway with I2AA but acts as a neuroprotective agent, unlike I2AA’s stress-response role .

Biological Activity

Indole-2-acetic acid (IAA) is a naturally occurring plant hormone that plays a significant role in various biological processes, including plant growth, development, and response to environmental stressors. This article provides a comprehensive overview of the biological activity of IAA, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of tryptophan and is classified as an auxin, which is essential for plant growth regulation. It influences cell elongation, division, and differentiation, and is involved in processes such as apical dominance, root formation, and fruit development.

IAA exerts its effects through several mechanisms:

  • Cell Elongation : IAA promotes cell elongation by loosening the cell wall structure, allowing cells to expand.
  • Gene Expression Regulation : It regulates the expression of genes involved in growth and development.
  • Signal Transduction Pathways : IAA interacts with various signal transduction pathways to mediate its effects on plant physiology.

1. Growth Promotion

IAA is crucial for promoting root and shoot growth in plants. Studies have shown that IAA enhances root elongation and lateral root formation. For instance, a study demonstrated that IAA concentrations significantly increased total protein content and chlorophyll levels in tomato plants under nitrogen-deficient conditions (Table 1) .

TreatmentTotal Protein Increase (%)Chlorophyll a Increase (%)Chlorophyll b Increase (%)
Control---
2mM IAA~12%~47%~56%
0.1% TA~19%~85%~119%
2mM IAA + 0.1% TA~27%~133%~210%

2. Stress Response

IAA has been shown to enhance plant tolerance to abiotic stresses such as drought and salinity. A study on soybean plants indicated that IAA plays a protective role against oxidative stress caused by drought conditions . The application of IAA resulted in reduced levels of malondialdehyde (MDA) and hydrogen peroxide (H₂O₂), indicating decreased oxidative damage.

3. Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of IAA beyond its role in plants. A study involving mice demonstrated that administration of IAA improved mood regulation by enhancing serotonin pathways in the brain, suggesting potential applications in treating depression . The treatment also led to an increase in brain-derived neurotrophic factor (BDNF) expression.

Case Study 1: Renal Ischemia-Reperfusion Injury

A study investigated the protective effects of IAA on renal ischemia-reperfusion injury in rats. The results showed that IAA administration significantly improved biochemical parameters related to oxidative stress and apoptosis (Table 2) .

ParameterControl GroupIR Group (No Treatment)IR + 40 mg/kg IAAIR + 60 mg/kg IAA
GPx ActivityBaselineDecreasedIncreasedSignificantly Increased
BAX ExpressionBaselineIncreasedDecreasedSignificantly Decreased
Tubular Necrosis ScoreLowHighModerateLow

Case Study 2: Anti-Inflammatory Effects

Another study explored the anti-inflammatory properties of indole-3-acetate (a related compound) in high-fat diet-induced non-alcoholic fatty liver disease (NAFLD). The administration of indole-3-acetate significantly reduced serum alanine aminotransferase (ALT) levels and improved liver histopathology .

Q & A

Q. What are the critical physicochemical properties of Indole-2-acetic acid (IAA) that impact its laboratory handling and stability?

this compound has a molecular weight of 175.18 g/mol, a melting point of 95°C, and a boiling point of ~415°C. It is sensitive to light and moisture, requiring storage at -20°C under inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Its low vapor pressure (1.24 × 10⁻⁷ mmHg at 25°C) minimizes volatilization risks, but its hygroscopic nature necessitates desiccated storage .

Q. How can spectroscopic methods distinguish this compound from its structural isomers (e.g., indole-1-acetic acid or indole-3-acetic acid)?

Key distinctions arise in NMR spectroscopy. For IAA, the N-H proton resonates at δ = 5.65 ppm due to intramolecular hydrogen bonding between the carboxylic acid group and the indole nitrogen (Scheme 14, ). In contrast, indole-1-acetic acid exhibits methylene protons at δ = 4.85 ppm due to electron-withdrawing effects of the nitrogen atom. Indole-3-acetic acid lacks this hydrogen bond, leading to distinct shifts in aromatic protons .

Q. What are standard synthetic protocols for this compound, and how do reaction conditions influence yield?

A common method involves reacting indole-2-carboxylic acid derivatives with oxalyl chloride in dichloromethane (DCM) catalyzed by dimethylformamide (DMF) at 30°C for 2 hours (). Alternative routes include refluxing 3-formylindole derivatives with aminothiazolones in acetic acid (Method A, ). Reaction efficiency depends on solvent polarity, catalyst purity, and temperature control to avoid side reactions like dimerization.

Advanced Research Questions

Q. How does intramolecular hydrogen bonding in this compound affect its chemical reactivity and interactions with biological targets?

The hydrogen bond between the carboxylic acid and indole nitrogen stabilizes the molecule’s planar conformation, reducing its solubility in polar solvents. This structural rigidity may hinder binding to auxin receptors (e.g., TIR1 in plants), unlike indole-3-acetic acid, which adopts a flexible conformation critical for receptor activation. Computational modeling and X-ray crystallography are recommended to validate these interactions .

Q. What experimental approaches can validate the role of this compound in plant-microbe interactions, particularly in root development?

Studies using bacterial mutants deficient in IAA synthesis (e.g., Pseudomonas spp.) can be co-cultured with plants (e.g., sugar beet) to assess root elongation. Quantifying IAA via LC-MS in rhizosphere samples and correlating with root morphology changes (e.g., lateral root density) provides mechanistic insights. Hydroponic systems with controlled IAA gradients further isolate its effects .

Q. What methodological challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?

Challenges include matrix interference (e.g., phenolic compounds in plant extracts) and IAA’s low abundance. Solid-phase extraction (SPE) with C18 columns and derivatization (e.g., methyl ester formation via BF₃-methanol) enhance detection sensitivity in GC-MS or HPLC-UV. Internal standards like deuterated IAA (e.g., indole-2-acetic-2,2-d₂ acid) improve quantification accuracy .

Q. How do contradictory findings about this compound’s metabolic pathways inform experimental design in auxin research?

For example, metabolomic studies report elevated IAA levels under paraquat-induced oxidative stress ( ), conflicting with its canonical role in growth regulation. To resolve this, researchers should employ isotopic tracing (¹³C-labeled IAA) to track turnover rates and compare pathways across model organisms (e.g., Arabidopsis vs. algae). Multi-omics integration (transcriptomics + metabolomics) can identify regulatory nodes .

Methodological Notes

  • Structural Analysis : Prioritize 2D NMR (COSY, HSQC) to resolve overlapping signals in IAA isomers .
  • Synthetic Optimization : Monitor reaction progress via TLC with UV-active stains (e.g., ceric ammonium molybdate) .
  • Biological Assays : Use microfluidic platforms to simulate root-zones with precise IAA gradients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-2-acetic acid
Reactant of Route 2
Indole-2-acetic acid

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